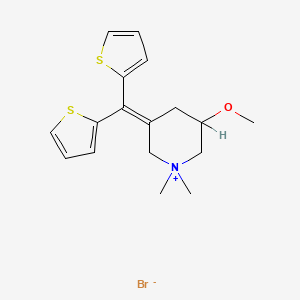

Timepidium bromide

Descripción general

Descripción

El bromuro de timepidio es un compuesto anticolinérgico utilizado principalmente en el tratamiento sintomático de los espasmos viscerales y el dolor asociado con varios trastornos gastrointestinales . Funciona al dirigirse a los receptores muscarínicos en el tracto gastrointestinal, reduciendo las contracciones del músculo liso y las secreciones glandulares . El nitrógeno cuaternario del compuesto le impide cruzar la barrera hematoencefálica, asegurando que actúa periféricamente sin efectos secundarios centrales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de timepidio se sintetiza a través de un proceso de varios pasos que implica la reacción de 3-(di-2-tienilmetileno)-5-metoxil-1,1-dimetilpiperidinio con iones bromuro . Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y temperaturas controladas para asegurar la pureza y el rendimiento del producto deseado.

Métodos de producción industrial: La producción industrial de bromuro de timepidio implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye la purificación de los intermedios y del producto final mediante técnicas de cristalización y filtración para lograr niveles de alta pureza adecuados para su uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de timepidio experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El ion bromuro puede ser sustituido por otros haluros o nucleófilos en condiciones específicas.

Reacciones de oxidación y reducción: Los anillos de tiofeno en el compuesto pueden sufrir oxidación o reducción, alterando las propiedades electrónicas del compuesto.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen haluros y nucleófilos, y las reacciones generalmente se llevan a cabo en disolventes polares a temperaturas moderadas.

Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras.

Productos principales:

Reacciones de sustitución: Los productos incluyen derivados halogenados o compuestos sustituidos por nucleófilos.

Reacciones de oxidación y reducción: Los productos incluyen derivados de tiofeno oxidados o reducidos.

Aplicaciones Científicas De Investigación

El bromuro de timepidio tiene diversas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El bromuro de timepidio funciona como un antagonista de los receptores muscarínicos. Al inhibir la acción de la acetilcolina sobre estos receptores, reduce eficazmente las contracciones del músculo liso y las secreciones glandulares dentro del tracto gastrointestinal . Este mecanismo ayuda a aliviar los espasmos y el dolor asociado, convirtiéndolo en una valiosa opción terapéutica para afecciones como el síndrome del intestino irritable y las úlceras pépticas .

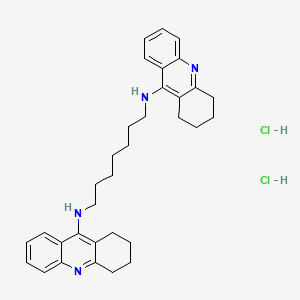

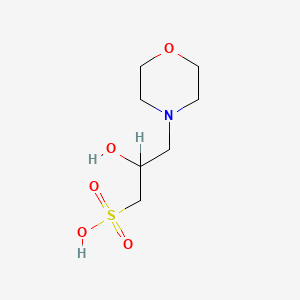

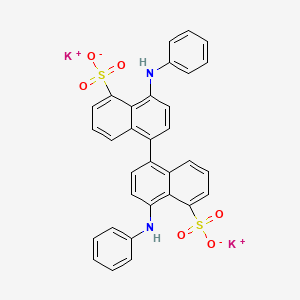

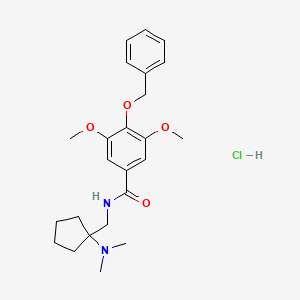

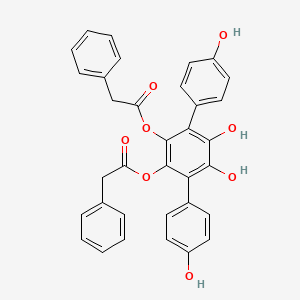

Compuestos similares:

Singularidad: La característica única del bromuro de timepidio es su nitrógeno cuaternario, que le impide cruzar la barrera hematoencefálica, asegurando una acción periférica sin efectos secundarios centrales . Esta propiedad lo hace particularmente adecuado para el tratamiento de trastornos gastrointestinales sin causar efectos secundarios relacionados con el sistema nervioso central.

Comparación Con Compuestos Similares

Tipepidine: Similar in structure but lacks the quaternary methyl group and methoxy ether present in timepidium bromide.

Hyoscine: Used for similar indications but has a different chemical structure and pharmacokinetic profile.

Uniqueness: this compound’s unique feature is its quaternary nitrogen, which prevents it from crossing the blood-brain barrier, ensuring peripheral action without central side effects . This property makes it particularly suitable for treating gastrointestinal disorders without causing central nervous system-related side effects.

Propiedades

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXMEPZSHLZFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023672 | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35035-05-3 | |

| Record name | Timepidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timepidium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMEPIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

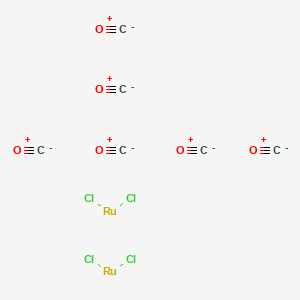

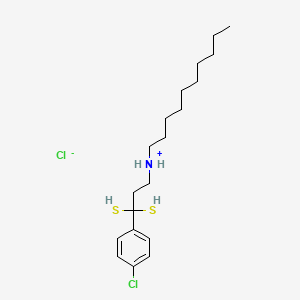

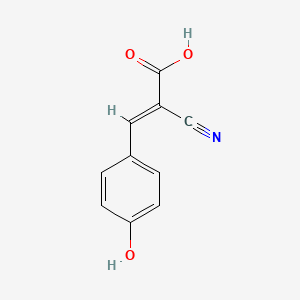

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)